1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea is a chemical compound with the molecular formula and a molecular weight of approximately 358.41 g/mol. This compound is classified as a thiourea derivative, featuring two benzyloxycarbonyl groups attached to a thiourea backbone. It is recognized for its utility in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules.
The synthesis of 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea typically involves the reaction of benzyloxycarbonyl chloride with 2-methylisothiourea. This reaction is conducted under controlled conditions to ensure the formation of the desired product with high purity and yield.
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22)CGAMNSKIHXUDMK-UHFFFAOYSA-N1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea is involved in various chemical reactions, including:
These reactions are significant for modifying the compound's structure for further applications in synthetic chemistry.
The mechanism of action for 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of enzymatic activity due to its structural similarity to natural substrates or inhibitors. The precise pathways are still under investigation but may involve interactions with thiol-containing enzymes or receptors.
Relevant analyses indicate that the compound exhibits moderate reactivity typical of thioureas and can form stable complexes with various metal ions.
1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea has several scientific applications:
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 197787-20-5